molecular formula C26H26N4 B593836 BC-1215 CAS No. 1507370-20-8

BC-1215

Cat. No.: B593836
CAS No.: 1507370-20-8
M. Wt: 394.5 g/mol
InChI Key: IXEPQJQQSLMESJ-UHFFFAOYSA-N
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Description

BC-1215 is a synthetic organic compound known for its role as an inhibitor of F-box protein 3 (Fbxo3).

Scientific Research Applications

BC-1215 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

BC-1215 primarily targets the F-box protein 3 (Fbxo3) . Fbxo3 is a component of a ubiquitin E3 ligase, which plays a crucial role in the protein degradation process and association with the SCF complex .

Mode of Action

This compound works by antagonizing Fbxo3 on TNF Receptor-Associated Factors (TRAF) cytokine signaling . It disrupts the interaction between Fbxo3 and the leucine-rich repeat protein 2 (FBXL2), leading to the upregulation of FBXL2 expression . This results in FBXL2-mediated ubiquitination and degradation of TRAF proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the TRAF cytokine signaling pathway . By disrupting the Fbxo3-FBXL2 interaction, this compound leads to the upregulation of FBXL2, which in turn mediates the ubiquitination and degradation of TRAF proteins . This results in the downregulation of TRAF-mediated cytokine production .

Pharmacokinetics

It is known that this compound exhibits a low ic50 in vitro , indicating that it has a high affinity for its target, Fbxo3 .

Result of Action

This compound has been shown to significantly attenuate inflammation. It reduces cellular TRAFs, resulting in the downregulation of TRAF-mediated cytokine production . In animal models, this compound has been shown to reduce pro-inflammatory cytokines, suppress bacterial growth, and decrease counts of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the presence of lipopolysaccharide (LPS), this compound has been shown to inhibit ATP-induced IL-1β secretion in LPS-primed human macrophage-like cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BC-1215 involves the reaction of N,N’-bis(4-pyridin-2-ylphenyl)methyl)ethane-1,2-diamine with appropriate reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of intermediate compounds and purification processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

BC-1215 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction can produce more stable forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BC-1215

This compound is unique due to its high affinity for Fbxo3 and its potent inhibitory effects on TRAF cytokine signaling. Its ability to modulate multiple cytokine pathways and its potential therapeutic applications in inflammation research make it a valuable compound in scientific studies .

Properties

IUPAC Name

N,N'-bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4/c1-3-15-29-25(5-1)23-11-7-21(8-12-23)19-27-17-18-28-20-22-9-13-24(14-10-22)26-6-2-4-16-30-26/h1-16,27-28H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEPQJQQSLMESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CNCCNCC3=CC=C(C=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507370-20-8
Record name 1507370-20-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of BC-1215?

A1: this compound is a selective small-molecule inhibitor of the F-box protein 3 (Fbxo3), a component of the Skp1-Cullin1-F-box protein (SCF) E3 ubiquitin ligase complex [, , , ]. By inhibiting Fbxo3, this compound prevents the ubiquitination and subsequent degradation of F-box and leucine-rich repeat protein 2 (Fbxl2) [, ]. This, in turn, leads to increased Fbxl2 levels, which can then target other proteins for ubiquitination and degradation, ultimately impacting various cellular processes like inflammation and neuronal signaling.

Q2: What are the downstream effects of this compound treatment in the context of inflammation?

A2: this compound has been shown to attenuate inflammatory responses in various models. For instance, in a rat model of ischemia-reperfusion (I/R) induced lung injury, this compound administration reduced lung edema, oxidative stress, and the levels of inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) []. In rheumatoid arthritis fibroblast-like synoviocytes (FLS), this compound suppressed the expression of pro-inflammatory genes like IL-1β, IL-6, COX-2, MMP-9, CCL-2, and CCL-7, likely by modulating nuclear factor-kappaB (NF-κB) activity [].

Q3: How does this compound impact neuropathic pain, and what molecular pathways are involved?

A3: Research suggests that this compound might offer a potential therapeutic avenue for neuropathic pain management. In a rat model of spinal nerve ligation (SNL), this compound administration alleviated mechanical allodynia, a common symptom of neuropathic pain [, ]. This effect is attributed to this compound's ability to modulate several key proteins in the spinal cord:

  • TRAF2: this compound, through Fbxl2 upregulation, promotes the ubiquitination and degradation of tumor necrosis factor receptor-associated factor 2 (TRAF2) [].
  • TNIK: The decrease in TRAF2 levels subsequently inhibits the activation of NcK-interacting kinase (TNIK) [].
  • GluR1: Downstream, the reduced TNIK activity prevents the phosphorylation and trafficking of the GluR1 subunit of AMPA receptors to the neuronal cell membrane [].

Q4: Has this compound been investigated in any other disease models?

A4: Yes, besides lung injury and neuropathic pain, this compound has also shown promising results in a study using lipopolysaccharide (LPS)-primed THP-1 cells, a model for studying inflammation. In this in vitro study, this compound inhibited the secretion of the pro-inflammatory cytokine IL-1β induced by ATP [].

Q5: What is the role of HOIL-1L in lung adenocarcinoma, and how is it related to this compound's mechanism of action?

A5: HOIL-1L, a component of the linear ubiquitin chain assembly complex (LUBAC), is involved in the ubiquitination and degradation of the tumor suppressor protein kinase Cζ (PKCζ) in lung adenocarcinoma cells []. While not directly targeted by this compound, the study highlighting HOIL-1L's role underscores the potential of targeting specific E3 ligase components, like Fbxo3, for therapeutic intervention in cancer []. The study suggests that modulating the ubiquitin proteasome system, particularly through E3 ligases, holds promise for developing novel anticancer therapies.

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